5-[benzyl(methyl)amino]-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone
Description
5-[Benzyl(methyl)amino]-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone (CAS: 860609-87-6) is a pyridazinone derivative with the molecular formula C₁₅H₁₆ClN₃O₂ and a molar mass of 305.77 g/mol . Its structure features:
- A chlorine atom at position 4,
- A benzyl(methyl)amino group at position 5,
- A 2-oxopropyl substituent at position 2.
This compound is part of a broader class of pyridazinones, which are heterocyclic compounds known for diverse biological activities, including pesticidal and pharmacological applications.
Properties
IUPAC Name |
5-[benzyl(methyl)amino]-4-chloro-2-(2-oxopropyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-11(20)9-19-15(21)14(16)13(8-17-19)18(2)10-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCOFMJKMGYEQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C(=C(C=N1)N(C)CC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001147720 | |
| Record name | 4-Chloro-5-[methyl(phenylmethyl)amino]-2-(2-oxopropyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001147720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665877 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860609-87-6 | |
| Record name | 4-Chloro-5-[methyl(phenylmethyl)amino]-2-(2-oxopropyl)-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860609-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-[methyl(phenylmethyl)amino]-2-(2-oxopropyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001147720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-[benzyl(methyl)amino]-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl and Methylamino Groups: This step often involves nucleophilic substitution reactions where benzyl and methylamine are introduced.
Chlorination: The chloro substituent can be introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Addition of the Oxopropyl Group: This can be achieved through alkylation reactions using appropriate alkylating agents.
Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5-[benzyl(methyl)amino]-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[benzyl(methyl)amino]-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, with possible applications in the development of new drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects and mechanisms of action.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 5-[benzyl(methyl)amino]-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Pyridazinone Derivatives
Structural and Functional Group Analysis
The table below compares the target compound with structurally related pyridazinones:
Key Observations:
Substituent Diversity: The benzyl(methyl)amino group in the target compound contrasts with the thioether in pyridaben and the piperidino group in the 860609-86-5 analog. The 2-oxopropyl group is conserved in the target compound and the 860609-86-5 analog, suggesting a common synthetic pathway or role in stabilizing the pyridazinone core .
Biological Activity :
Physicochemical and Reactivity Comparisons
- Stability: Studies on pyridazinones with benzyl substituents (e.g., ) indicate that such groups can accelerate isomerization reactions via the tert-amino effect, which may limit the target compound’s shelf-life compared to analogs with smaller substituents .
Biological Activity
5-[Benzyl(methyl)amino]-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone, identified by its CAS number 860609-87-6, is a synthetic organic compound with a complex structure that includes a pyridazinone ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 305.76 g/mol. The structural features include:
- Pyridazinone ring : A bicyclic structure that contributes to the compound's reactivity.
- Benzyl and methylamino groups : These groups enhance the compound's interaction with biological targets.
- Chloro substituent : This halogen can influence the compound's biological activity by affecting its electronic properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazinone Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Benzyl and Methylamino Groups : Achieved through nucleophilic substitution reactions.
- Chlorination : Using chlorinating agents like thionyl chloride.
- Addition of Oxopropyl Group : Accomplished via alkylation reactions.
Antimicrobial Properties
Research has indicated that pyridazine derivatives exhibit significant antimicrobial activities. For instance, studies have shown that similar compounds possess antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli . The specific biological activity of this compound has yet to be exhaustively documented, but its structural analogs suggest potential effectiveness in this area.
Cytotoxicity and Anticancer Activity
Pyridazine derivatives are often explored for their anticancer properties. The mechanism of action typically involves interaction with cellular enzymes or receptors, potentially leading to apoptosis in cancer cells . The cytotoxicity of this compound against various cancer cell lines remains an area for future research.
The precise mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve modulation of specific molecular targets such as enzymes or receptors associated with disease pathways. This modulation can lead to altered cellular responses, including inhibition of growth or induction of cell death .
Comparison with Similar Compounds
To better understand the potential applications and effectiveness of this compound, it can be compared with other pyridazine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-2-(2-oxopropyl)-3(2H)-pyridazinone | Lacks benzyl and methylamino groups | Limited activity |
| 5-[Benzyl(methyl)amino]-3(2H)-pyridazinone | Similar structure without oxopropyl group | Moderate activity |
| 5-Amino-4-chloro-3(2H)-pyridazinone | Basic pyridazine structure | Antimicrobial activity documented |
Case Studies and Research Findings
- Antimicrobial Activity Study : A study evaluating various pyridazine derivatives found that compounds similar to this compound exhibited notable antibacterial activity against S. aureus and E. coli, suggesting potential applications in treating bacterial infections .
- Cytotoxicity Assessment : In vitro assays conducted on related compounds demonstrated varying degrees of cytotoxicity against cancer cell lines, indicating that modifications in structure could enhance or diminish biological efficacy .
Q & A
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Amine substitution | Benzyl(methyl)amine, K₂CO₃, DMF, 80°C | 65–72 | >95% | |
| Alkylation | Chloroacetone, NaH, THF, 0°C→RT | 58 | 90% |
Q. Table 2. Toxicity Data for Analogous Compounds
| Compound | Toxicity (LD₅₀, oral mouse) | Key Substituents | Reference |
|---|---|---|---|
| 4-Chloro-2-(4-chloro-2-fluorophenyl)-5-... | >300 mg/kg | Cl, F, CH₃O | |
| Norflurazon | 4500 mg/kg (rat) | CF₃, CH₃NH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
